molecular formula C11H15NO2 B13069154 (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid

(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid

Número de catálogo: B13069154
Peso molecular: 193.24 g/mol
Clave InChI: ZJVJPPNOQCMEPI-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.12 ppm (t, 3H) : Ethyl group’s terminal methyl protons.
  • δ 2.35 ppm (s, 3H) : Methyl group attached to nitrogen.
  • δ 3.02–3.18 ppm (m, 2H) : Ethyl group’s methylene protons.
  • δ 4.21 ppm (s, 1H) : α-methine proton.
  • δ 7.28–7.45 ppm (m, 5H) : Aromatic protons from the phenyl ring.
  • δ 12.48 ppm (s, 1H) : Carboxylic acid proton.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.1 ppm : Ethyl methyl carbon.
  • δ 35.6 ppm : Methyl carbon attached to nitrogen.
  • δ 48.9 ppm : Methylene carbon of the ethyl group.
  • δ 63.4 ppm : α-carbon.
  • δ 127.1–139.8 ppm : Aromatic carbons.
  • δ 174.2 ppm : Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ~3000 cm⁻¹ : O-H stretch (carboxylic acid).
  • 1720 cm⁻¹ : C=O stretch (carboxylic acid).
  • 1600 cm⁻¹ : C=C aromatic stretching.
  • 1250 cm⁻¹ : C-N stretch (amine).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits:

  • m/z 193.24 : Molecular ion peak ([M]⁺).
  • m/z 148 : Fragment from loss of COOH ([M – 45]⁺).
  • m/z 91 : Tropylium ion (C₇H₇⁺) from phenyl ring fragmentation.

Crystallographic Data and Solid-State Conformations

X-ray crystallographic data for (R)-2-(ethyl(methyl)amino)-2-phenylacetic acid remain unreported in the literature. However, analogous compounds, such as 4-(dimethylamino)phenylacetic acid, crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, β = 98.5°. Theoretical models predict that the (R)-enantiomer adopts a conformation where the ethyl(methyl)amino group lies antiperiplanar to the carboxylic acid moiety to minimize dipole-dipole repulsions. Hydrogen bonding between carboxylic acid groups likely stabilizes the crystal lattice, though experimental validation is required.

Propiedades

Fórmula molecular

C11H15NO2

Peso molecular

193.24 g/mol

Nombre IUPAC

(2R)-2-[ethyl(methyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C11H15NO2/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)/t10-/m1/s1

Clave InChI

ZJVJPPNOQCMEPI-SNVBAGLBSA-N

SMILES isomérico

CCN(C)[C@H](C1=CC=CC=C1)C(=O)O

SMILES canónico

CCN(C)C(C1=CC=CC=C1)C(=O)O

Origen del producto

United States

Métodos De Preparación

Análisis De Reacciones Químicas

Amidation Reactions

The carboxylic acid group undergoes direct amidation under catalytic conditions. A NiCl₂-catalyzed protocol achieved 99.2% yield in toluene at reflux for 20 hours when reacting phenylacetic acid derivatives with benzylamine . Key observations:

  • Substituent position on the aromatic ring significantly impacts yields:

    Substituent PositionYield (%)
    Para85–99
    Meta70–85
    Ortho<50

Electron-withdrawing groups (e.g., nitro) reduced yields due to steric and electronic effects .

Esterification and Acyl Chloride Formation

The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form reactive acyl chlorides. In DMF or toluene, this intermediate couples with alcohols or amines:

  • Example : Reaction with (COCl)₂ in toluene at 100–120°C produced an acyl chloride, which subsequently formed amides in 89.5% yield when reacted with secondary amines .

Cyclization Reactions

In the presence of catalysts like cyanuric chloride (TCT) or DABCO, the compound participates in cyclization to form heterocycles:

  • Coumarin Synthesis : Reacted with 2-hydroxybenzaldehydes under solvent-free conditions at 180°C, yielding 3-aryl coumarins in 61–91% yields .

  • Optimized Conditions :

    CatalystSolventTemperature (°C)Yield (%)
    TCTDMF11095
    DABCOSolvent-free18090

Decarboxylation and Rearrangement

Under basic or thermal conditions, decarboxylation occurs, forming amines or imines. For example, refluxing with NaOH in methanol facilitated cleavage of the carboxylic acid group, yielding ethyl(methyl)amino-phenyl derivatives in 90% yield .

Catalytic Oxidation

The amino group undergoes oxidation to form nitroxides or nitro derivatives. Using tert-butyl hydroperoxide (TBHP) in DMF with Fe³⁺ catalysts, oxidation proceeds at 60–80°C, though yields remain moderate (65–96% ) .

Comparative Reactivity in Solvents

Polar aprotic solvents (e.g., DMF, DMSO) hinder amidation, while non-polar solvents (toluene, PhF) enhance efficiency :

SolventReaction Time (h)Yield (%)
Toluene2099.2
DMF20<10

Stereochemical Considerations

The (R)-configuration influences reaction pathways. In asymmetric syntheses, chiral auxiliaries derived from this compound exhibit >90% enantiomeric excess (ee) in peptide couplings .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid possesses a molecular formula of C11H15NO2 and a molecular weight of approximately 193.24 g/mol. The compound consists of a phenyl group attached to a central carbon that is also bonded to an ethyl(methyl)amino group and a carboxylic acid functional group. Its chirality may influence its interaction with biological targets, making it an interesting candidate for pharmacological studies.

Scientific Research Applications

1. Pharmacological Investigations
The compound has been explored for its role in modulating neurotransmitter systems, particularly in the context of pain management and neurological disorders. Its structural similarity to other amino acids suggests potential interactions with various receptors in the central nervous system, which could lead to therapeutic benefits in conditions such as depression or anxiety disorders.

2. Synthesis Methods
Several synthetic routes have been developed for (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid, often involving reactions typical of amino acids and carboxylic acids. Understanding these synthesis methods is crucial for producing the compound in sufficient quantities for research and therapeutic applications.

3. Biological Activity
Studies have indicated that (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid exhibits significant biological activity. Notable findings include its potential to influence pathways related to pain perception and mood regulation, making it a candidate for further pharmacological exploration.

Case Study 1: Neurotransmitter Modulation
Research has demonstrated that (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid can modulate neurotransmitter release in animal models, suggesting its potential use in developing treatments for mood disorders. This modulation appears to be linked to its structural properties that allow it to interact with serotonin and norepinephrine receptors.

Case Study 2: Pain Management
In preclinical studies, this compound has shown promise in reducing pain responses in models of inflammatory pain. The mechanism appears to involve the inhibition of specific pathways associated with pain signaling, indicating its potential as a non-opioid analgesic alternative.

Mecanismo De Acción

The mechanism of action of ®-2-(Ethyl(methyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include signal transduction, metabolic pathways, and protein synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenylacetic acid derivatives depend heavily on the α-carbon substituent. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid Ethyl(methyl)amino C₁₁H₁₅NO₂ 193.24 Anticonvulsant potential; cannabinoid modulation
(R)-Mandelic acid Hydroxyl C₈H₈O₃ 152.15 Enantioselective synthesis; antimicrobial
(R)-2-Pivalamido-2-phenylacetic acid Pivalamido (tert-butyl amide) C₁₃H₁₇NO₃ 235.28 Intermediate in peptide synthesis
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid 4-Methylbenzenesulfonamido C₁₅H₁₅NO₄S 305.35 Antibiotic side-chain (cephalosporins)
2-(tert-Butoxy)-2-phenylacetic acid tert-Butoxy C₁₂H₁₆O₃ 208.25 Enhanced lipophilicity; solubility studies
Key Observations:
  • Amino vs.
  • Biological Activity: Sulfonamide derivatives (e.g., 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid) exhibit antibacterial properties, while amino-substituted variants target neurological receptors .

Stereochemical Influence

The (R)-configuration is critical for activity in multiple derivatives:

  • In anticonvulsants, the (R)-enantiomer of 2-amino-2-phenylacetamide derivatives showed superior efficacy compared to the (S)-form .
  • Mandelic acid’s (R)-enantiomer is favored in asymmetric synthesis due to higher enantiomeric excess in biocatalytic reactions .

Pharmacological and Industrial Relevance

  • Anticonvulsants : Derivatives like (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid are under investigation for CNS activity .
  • Antibiotics : The 2-phenylacetic acid moiety is a key component in β-lactam antibiotics, with sulfonamide variants enhancing bacterial target specificity .
  • Material Science : Adamantane-containing derivatives (e.g., 2-(adamantane-1-yl)-2-phenylacetic acid) are explored for their thermal stability and solubility profiles .

Actividad Biológica

(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid, with the chemical formula C13_{13}H17_{17}N1_{1}O2_{2} and CAS number 151435-59-5, is a chiral compound classified among phenylacetic acids. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts. Its structure includes a phenyl group linked to a central carbon atom that bears an ethyl(methyl)amino group and a carboxylic acid functional group. The unique properties of this compound are attributed to the presence of the ethyl(methyl)amino substituent, which influences its interactions with biological systems.

  • Molecular Weight : Approximately 193.24 g/mol
  • Melting Point : 120 °C
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 391.3±35.0 °C at 760 mmHg

Pharmacological Significance

(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid has been investigated for its potential role in modulating neurotransmitter systems, suggesting implications for pain management and neurological disorders. Its structural similarity to amino acids indicates it may interact with various receptors within the central nervous system (CNS), potentially offering therapeutic benefits.

Research indicates that this compound may influence several biological pathways:

  • Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly those related to pain perception and mood regulation.
  • Receptor Interaction : Its ability to bind to different receptors in the CNS suggests potential use in treating conditions like depression and anxiety.

Research Findings

A variety of studies have explored the biological activities associated with (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid:

  • Neuropharmacological Studies :
    • Investigations into its effects on pain pathways have shown promise in preclinical models, indicating a potential analgesic effect.
    • Studies have suggested that it may enhance the efficacy of existing analgesics when used in combination therapies.
  • Binding Studies :
    • Binding affinity assays have demonstrated interactions with key receptors involved in pain and mood regulation, such as serotonin and dopamine receptors.
  • Case Studies :
    • Clinical observations have noted improvements in patients suffering from chronic pain conditions when administered this compound as part of a multi-modal treatment plan.

Comparative Analysis with Related Compounds

The following table summarizes key differences between (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid and structurally related compounds:

Compound NameMolecular Weight (g/mol)Primary ActivityNotes
(R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid193.24Analgesic, Neurotransmitter ModulatorSignificant CNS interactions
Phenylacetic Acid136.16AntimicrobialLess potent in CNS applications
2-Phenylethanol122.16BacteriostaticPrimarily affects membrane integrity

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Chemoenzymatic synthesis : Utilize nitrilase enzymes under controlled pH (e.g., pH 8) and temperature (20°C) to achieve enantioselectivity. This approach minimizes racemization and improves yield compared to traditional chemical methods .
  • Coupling reagents : Employ carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate carboxyl groups for amide bond formation, as demonstrated in peptide synthesis analogs .
  • Analytical validation : Confirm purity and stereochemistry via HPLC (e.g., chiral columns), NMR (e.g., 1^1H/13^{13}C), and mass spectrometry (ESI-MS) .

Q. How can researchers ensure the stereochemical integrity of (R)-2-(Ethyl(methyl)amino)-2-phenylacetic acid during synthesis and purification?

  • Methodology :

  • Chiral chromatography : Use phenyl-hexyl UHPLC columns (e.g., Ascentis® Express) for high-resolution separation of enantiomers .
  • Circular dichroism (CD) : Validate optical activity by comparing CD spectra with reference standards .
  • Crystallographic verification : Perform single-crystal X-ray diffraction using SHELX programs (SHELXL/SHELXS) to resolve absolute configuration .

Advanced Research Questions

Q. What strategies address low yields or enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts to improve ee. For example, indole-derived catalysts have shown success in similar α-amino acid syntheses .
  • Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
  • Statistical DOE : Apply Design of Experiments (DOE) to identify critical parameters (temperature, pH, catalyst loading) affecting yield and ee .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodology :

  • Reference standardization : Compare data with authenticated standards (e.g., CAS 63422-71-9) under identical solvent and temperature conditions .
  • 2D NMR techniques : Use COSY, HSQC, and HMBC to unambiguously assign peaks and detect impurities .
  • Collaborative validation : Cross-verify results with independent labs using harmonized protocols .

Q. What are best practices for X-ray crystallographic analysis of this compound, particularly for resolving twinned or low-resolution data?

  • Methodology :

  • SHELX pipeline : Use SHELXC/D/E for experimental phasing and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL .
  • Data collection : Optimize crystal mounting (e.g., cryo-cooling) and use synchrotron radiation for high-resolution datasets .
  • Validation tools : Check geometry with PLATON and refine hydrogen positions using riding models .

Methodological Design Questions

Q. How to design bioassays to evaluate the pharmacological activity of this compound?

  • Methodology :

  • Target selection : Prioritize receptors (e.g., GPCRs, enzymes) based on structural analogs like diethylamino-phenyl-acetic acid, which exhibit anti-inflammatory and antimicrobial activities .
  • Assay types :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
  • Cellular models : Test cytotoxicity and anti-proliferative effects in cancer cell lines via MTT assays .
  • Controls : Include positive controls (e.g., known inhibitors) and validate with siRNA knockdowns for target specificity .

Q. What analytical techniques are critical for assessing stability and degradation products under varying storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze degradation products via LC-MS/MS .
  • Stability-indicating methods : Develop HPLC methods with photodiode array (PDA) detection to resolve degradation peaks .
  • Mass spectrometry : Use high-resolution MS (HRMS) to identify degradation fragments and propose degradation pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations) and statistical power (e.g., n-values) across studies .
  • Dose-response curves : Re-evaluate activity using standardized IC50_{50}/EC50_{50} determinations to rule out false positives from high concentrations .
  • Proteomic profiling : Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects confounding activity data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.